5-Methylspiro(2.4)hepta-4,6-diene
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Overview
Description
5-Methylspiro(24)hepta-4,6-diene is an organic compound with the molecular formula C₈H₁₀ It is a member of the spiro compound family, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylspiro(2.4)hepta-4,6-diene typically involves the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This method, first developed in the mid-20th century, remains a standard approach for producing this compound. The reaction conditions are crucial, with the temperature and solvent playing significant roles in the yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as distillation and crystallization to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
5-Methylspiro(2.4)hepta-4,6-diene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogen gas and a metal catalyst.
Substitution: This involves replacing one functional group with another, commonly using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is frequently used.
Substitution: Halogenation agents like bromine (Br₂) or chlorine (Cl₂) are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce more saturated hydrocarbons.
Scientific Research Applications
5-Methylspiro(2.4)hepta-4,6-diene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its medicinal applications focuses on developing new therapeutic agents.
Industry: The compound is used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methylspiro(2.4)hepta-4,6-diene involves its interaction with various molecular targets. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact pathways depend on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]hepta-4,6-diene: The parent compound without the methyl group.
Spiro[2.5]octa-4,6-diene: A similar spiro compound with an additional carbon in the ring structure.
Uniqueness
5-Methylspiro(24)hepta-4,6-diene is unique due to the presence of the methyl group, which can influence its reactivity and interactions
Conclusion
5-Methylspiro(24)hepta-4,6-diene is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry
Properties
CAS No. |
4087-51-8 |
---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
6-methylspiro[2.4]hepta-4,6-diene |
InChI |
InChI=1S/C8H10/c1-7-2-3-8(6-7)4-5-8/h2-3,6H,4-5H2,1H3 |
InChI Key |
TXKUDWJFBZEZIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2(CC2)C=C1 |
Origin of Product |
United States |
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